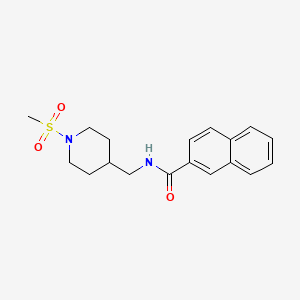

N-((1-(甲磺酰基)哌啶-4-基)甲基)-2-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

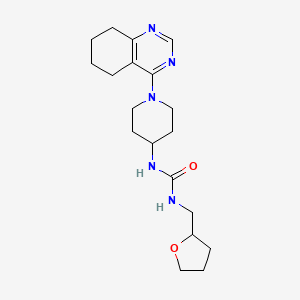

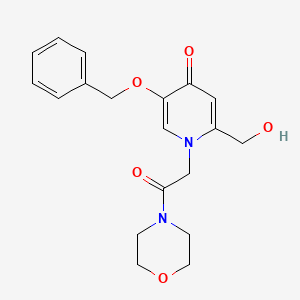

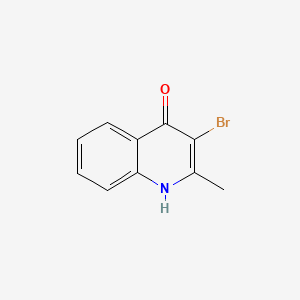

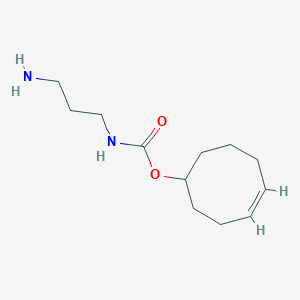

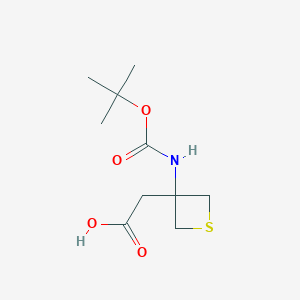

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a sulfonyl group, and a naphthamide moiety. The exact structure would depend on the positions of these groups within the molecule .

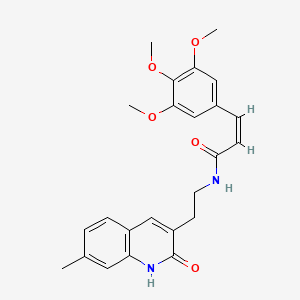

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine derivatives are known to participate in a variety of reactions, and the sulfonyl and naphthamide groups could also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined through experimental analysis .

科学研究应用

Sigma受体结合和抗增殖活性

研究探索了哌啶环上的结构变化,例如甲基取代,以研究它们对 sigma 受体的亲和力和选择性。这些受体参与多种生物学过程,并且由于其对大鼠 C6 神经胶质瘤细胞的抗增殖活性,像 N-((1-(甲基磺酰基)哌啶-4-基)甲基)-2-萘酰胺这样的化合物显示出用于 PET 实验和肿瘤治疗的潜力,表明其作为 sigma(1) 拮抗剂的作用 (Berardi 等人,2005)。

化学合成和生物活性

对结构上类似于 N-((1-(甲基磺酰基)哌啶-4-基)甲基)-2-萘酰胺的 2(萘-1-基(哌啶-1-基)甲基)苯酚的合成和理论分析的研究突出了其潜在的生物活性。该化合物表现出很高的抗氧化值,表明其作为生物活性药物的潜力 (Ulaş,2020)。

有机合成中的催化

另一个应用领域是在催化中,其中 N-((1-(甲基磺酰基)哌啶-4-基)甲基)-2-萘酰胺的衍生物被用于合成复杂的有机分子。例如,纳米磁铁矿 (Fe3O4) 已被用作 1-(芳基(哌啶-1-基)甲基)萘-2-醇和类似衍生物合成的催化剂,展示了这些化合物在促进清洁、高效和高产化学反应中的作用 (Mokhtary & Torabi,2017)。

神经学研究

在神经学研究中,与 N-((1-(甲基磺酰基)哌啶-4-基)甲基)-2-萘酰胺结构相关的化合物已被用于研究它们与各种血清素和多巴胺受体的相互作用,展示了它们开发治疗中枢神经系统疾病的新疗法的潜力 (Canale 等人,2016)。

影像学研究

此外,这些衍生物已用于影像学研究中,以识别阿尔茨海默病患者大脑中神经原纤维缠结和β-淀粉样斑块的定位和负荷,为诊断评估和监测治疗反应提供了一种非侵入性技术 (Shoghi-Jadid 等人,2002)。

作用机制

Target of Action

The primary target of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide is cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a potential target for cancer treatment .

Mode of Action

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide interacts with its target, CDK2, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound’s action primarily affects the cell cycle pathway. By inhibiting CDK2, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide prevents the progression from the G1 phase to the S phase of the cell cycle . This disruption can lead to cell cycle arrest and potentially induce apoptosis, or programmed cell death .

Result of Action

At the molecular and cellular level, the action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-naphthamide results in the inhibition of CDK2, leading to cell cycle arrest . This can lead to the induction of apoptosis, thereby reducing the proliferation of cancer cells .

安全和危害

未来方向

属性

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-24(22,23)20-10-8-14(9-11-20)13-19-18(21)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMBIVKCJSFBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)

![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)

![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2695559.png)

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)